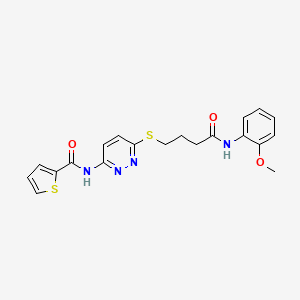

N-(6-((4-((2-methoxyphenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[6-[4-(2-methoxyanilino)-4-oxobutyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3S2/c1-27-15-7-3-2-6-14(15)21-18(25)9-5-13-29-19-11-10-17(23-24-19)22-20(26)16-8-4-12-28-16/h2-4,6-8,10-12H,5,9,13H2,1H3,(H,21,25)(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMVKJTDRSGKBDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-((4-((2-methoxyphenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)thiophene-2-carboxamide, with the CAS number 1040648-31-4, is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its antioxidant and anticancer properties, as well as its mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 386.5 g/mol. The structure includes a thiophene ring, a pyridazine moiety, and a methoxyphenyl group, which are significant for its biological activities.

Antioxidant Activity

Antioxidant activity is crucial for protecting cells from oxidative stress, which can lead to various diseases including cancer. The antioxidant potential of this compound has been evaluated using various assays, including the DPPH radical scavenging assay.

Research Findings

- DPPH Radical Scavenging : The compound demonstrated significant radical scavenging activity, comparable to that of known antioxidants such as ascorbic acid. It was found to be approximately 1.26 times more effective than ascorbic acid in scavenging DPPH radicals .

- Mechanism of Action : The antioxidant activity is attributed to the presence of electron-donating groups in its structure, which can neutralize free radicals and prevent cellular damage .

Anticancer Activity

The anticancer properties of this compound have been assessed against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231).

Case Studies

- MTT Assay Results : In studies utilizing the MTT assay, this compound exhibited cytotoxic effects on U-87 cells with an IC50 value significantly lower than that for MDA-MB-231 cells . This suggests a preferential action against glioblastoma cells.

- Cell Cycle Analysis : Flow cytometry analysis indicated that treatment with this compound led to cell cycle arrest in the G0/G1 phase, indicating its potential to inhibit cell proliferation through cell cycle modulation .

Comparative Biological Activity Table

| Activity Type | Compound | IC50 (µM) | Comparison |

|---|---|---|---|

| Antioxidant | N-(6... | 25 | 1.26x Ascorbic Acid |

| Anticancer (U-87) | N-(6... | 15 | More effective than MDA-MB-231 |

| Anticancer (MDA-MB-231) | N-(6... | 30 | Less effective than U-87 |

Comparison with Similar Compounds

Research Implications and Gaps

- Biological Screening : Structural parallels to BTK inhibitors (e.g., GDC-0834) warrant evaluation of the target compound’s kinase inhibition profile .

- SAR Studies : Systematic substitution of the aryl group (e.g., replacing methoxy with halogens or bicyclic systems) could optimize activity, as seen in ’s benzo[d][1,3]dioxol derivative .

- Synthetic Optimization : Comparative analysis of reaction conditions (e.g., solvent, catalyst) with and may improve synthetic efficiency .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound?

Answer:

The compound is synthesized via multi-step organic reactions. Key steps include:

- Nucleophilic substitution : The pyridazinylthio group is introduced through thiol-alkylation using reagents like 4-((2-methoxyphenyl)amino)-4-oxobutyl bromide under anhydrous conditions (e.g., dry CH₂Cl₂) .

- Carboxamide coupling : Thiophene-2-carboxamide is attached using carbodiimide-based coupling agents (e.g., EDCI or DCC) with catalytic DMAP .

- Purification : Reverse-phase HPLC or methanol recrystallization yields high-purity product (>98%). Characterization includes melting point determination, IR (C=O, NH stretches), and ¹H/¹³C NMR .

Basic: How is structural confirmation achieved for this compound?

Answer:

A combination of analytical techniques is employed:

- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., methoxy group at δ ~3.8 ppm) .

- IR spectroscopy : Validates functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹) .

- HRMS : Provides exact mass confirmation (e.g., molecular ion [M+H]⁺ matching theoretical mass) .

- XRD crystallography : Resolves stereochemistry and molecular packing for novel derivatives (e.g., bond angles and torsion angles) .

Advanced: How to resolve contradictions in NMR data assignments for complex derivatives?

Answer:

Contradictions arise from overlapping signals or dynamic exchange processes. Solutions include:

- 2D NMR (COSY, HSQC, HMBC) : Correlates proton-proton and proton-carbon connectivity to resolve ambiguous assignments (e.g., distinguishing thiophene vs. pyridazine protons) .

- Variable-temperature NMR : Identifies conformational exchange broadening (e.g., restricted rotation in amide bonds) .

- XRD cross-validation : Compares experimental NMR shifts with crystallographically determined structures .

Advanced: What biological evaluation strategies are used to assess its activity?

Answer:

- In vitro assays : Antibacterial activity via MIC determination against Gram-positive/negative strains (e.g., S. aureus, E. coli) .

- Enzyme inhibition : Kinase or protease inhibition studies using fluorogenic substrates (e.g., IC₅₀ determination) .

- Mechanistic studies : Fluorescence quenching or SPR to evaluate target binding (e.g., DNA gyrase inhibition) .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Answer:

- Substituent variation : Modify the 2-methoxyphenyl group (e.g., replace with halogenated or trifluoromethyl groups) to assess impact on lipophilicity and activity .

- Thioether chain optimization : Test alkyl/aryl thioethers to evaluate steric/electronic effects on target binding .

- Pharmacophore mapping : Use docking studies to prioritize substituents enhancing binding to active sites (e.g., kinase ATP pockets) .

Advanced: How is crystallographic data utilized in structural optimization?

Answer:

- XRD analysis : Determines bond lengths/angles (e.g., S–C bond stability) and intermolecular interactions (e.g., π-π stacking in pyridazine rings) .

- Polymorph screening : Identifies stable crystalline forms via solvent vapor diffusion .

- Co-crystallization with targets : Guides rational design of derivatives with improved binding (e.g., hydrogen bonding with active-site residues) .

Advanced: What protocols ensure compound stability under experimental conditions?

Answer:

- Accelerated stability testing : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks .

- HPLC monitoring : Track degradation products (e.g., hydrolysis of the thioether bond) .

- Lyophilization : Stabilize aqueous solutions by freeze-drying with cryoprotectants (e.g., trehalose) .

Advanced: How to improve solubility for in vivo studies?

Answer:

- Co-solvent systems : Use DMSO:PEG400 or cyclodextrin-based formulations .

- Salt formation : React with HCl or sodium citrate to enhance aqueous solubility .

- Prodrug strategies : Introduce phosphate or ester groups at the carboxamide moiety .

Advanced: How is metabolic stability evaluated in preclinical studies?

Answer:

- Liver microsome assays : Incubate with rat/human microsomes and NADPH, quantifying parent compound via LC-MS over time .

- CYP450 inhibition screening : Use fluorogenic probes (e.g., CYP3A4) to assess drug-drug interaction risks .

- Structural modifications : Introduce electron-withdrawing groups (e.g., CF₃) to reduce oxidative metabolism .

Advanced: What computational approaches predict binding modes?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.